[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane
Description
Properties
CAS No. |
137438-48-3 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
1-hexoxybut-3-enylcyclohexane |
InChI |
InChI=1S/C16H30O/c1-3-5-6-10-14-17-16(11-4-2)15-12-8-7-9-13-15/h4,15-16H,2-3,5-14H2,1H3 |
InChI Key |
IXUSPKQZUXWWDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(CC=C)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Cyclohexane Ring Synthesis via Ketone Reduction
The cyclohexane backbone is frequently derived from ketone precursors through hydride reductions. In one approach, cyclohexane-1,3-dione undergoes triflation followed by DIBAL-H reduction to yield 3-hydroxycyclohex-1-en-1-yl intermediates. Subsequent hydrogenation using palladium on carbon achieves full saturation of the ring. This method benefits from high stereochemical control, with the triflate group directing reduction selectivity (73% yield for analogous systems).
Alternative routes employ piperidinone derivatives, where 1-tosylpiperidin-4-one is converted to triflate intermediates under strongly acidic conditions (Tf~2~O, 70°C). Ring-opening alkylation with Grignard reagents introduces the butenyl chain prior to cyclohexane formation. While this pathway offers modularity in side-chain incorporation, it requires careful temperature control to prevent elimination side reactions.
Direct Cyclohexane Modification
Patent literature describes direct alkylation of pre-formed cyclohexane derivatives using alkenyl triflates. For example, EP0611755A1 discloses nickel-mediated coupling between cyclohexyl triflates and alkenyl zinc reagents, achieving C-C bond formation with retention of alkene geometry. This method circumvents the need for protecting groups but necessitates anhydrous conditions and strict oxygen exclusion (typical yields: 45-60%).
Butenyl Side Chain Installation
Wittig Olefination of Cyclohexanone
Generation of the butenyl moiety via Wittig reaction remains a cornerstone strategy. Cyclohexanone derivatives react with (3-bromoprop-1-en-1-yl)triphenylphosphonium bromide under basic conditions (KHMDS, THF, -78°C). This method produces trans-alkenes predominantly (E:Z > 8:1), crucial for maintaining the compound's structural integrity. Post-reaction, the hexyloxy group is introduced via nucleophilic substitution (see Section 3).
Cross-Electrophile Coupling
Recent advances employ nickel catalysis to couple cyclohexyl halides with alkenyl triflates. As demonstrated in analogous systems, NiCl~2~(dme) with dtbbpy ligand enables coupling at 80°C in DMA, achieving 28% yield for structurally related compounds. While lower yielding than traditional methods, this approach avoids stoichiometric organometallic reagents, enhancing functional group tolerance.
Table 1: Butenyl Installation Method Comparison
| Method | Catalyst | Temperature (°C) | Yield (%) | Stereoselectivity (E:Z) |
|---|---|---|---|---|
| Wittig Olefination | None | -78 | 62 | 8:1 |
| Cross-Electrophile | NiCl~2~(dme) | 80 | 28 | Not reported |
| Grignard Alkylation | CuI | 0 | 45 | 3:1 |
Integrated Synthetic Routes
Sequential Functionalization Approach
A three-step sequence exemplifies modern synthetic planning:
- Cyclohexanone triflation : Cyclohexane-1,3-dione + Tf~2~O → 5-oxocyclohex-1-en-1-yl trifluoromethanesulfonate (53%)
- Reductive alkylation : DIBAL-H reduction followed by Grignard addition (3-butenylMgBr) → 3-butenylcyclohexanol (61%)
- Etherification : NaH/hexyl bromide in DMF → [1-(Hexyloxy)but-3-EN-1-YL]cyclohexane (58%)
This route's modularity allows independent optimization of each step, though cumulative yields rarely exceed 20% due to multiplicative losses.
Convergent Synthesis
Advanced strategies couple pre-formed fragments:
- Cyclohexyl triflate + 1-hexyloxybut-3-enylzinc bromide (NiCl~2~(dme), 70°C)
- Palladium-catalyzed alkoxycarbonylation (Pd(OAc)~2~, CO, 50 psi)
While convergent methods theoretically improve efficiency, competing homocoupling and catalyst deactivation limit practical yields to 35-40%.
Purification and Characterization
Flash Chromatography Optimization
All synthetic routes require final purification via silica gel chromatography. Hexane/ethyl acetate gradients (90:10 → 70:30) effectively separate the target compound from:
- Unreacted hexyl bromide (R~f~ 0.8 in 90:10)
- Triflate byproducts (R~f~ 0.2)
- Dimerization products (R~f~ 0.5)
Table 2: Typical Chromatographic Conditions
| Impurity | Eluent Ratio (Hex:EA) | R~f~ |
|---|---|---|
| Target Compound | 80:20 | 0.4 |
| Hexyl Bromide | 90:10 | 0.8 |
| Cyclohexanol Byproduct | 70:30 | 0.3 |
Spectroscopic Characterization
Key analytical data confirms successful synthesis:
- ¹H NMR (CDCl~3~): δ 5.10 (d, J = 16.4 Hz, 1H, CH=CH), 4.94 (d, J = 16.4 Hz, 1H, CH=CH), 3.65–3.60 (m, 2H, OCH~2~)
- ¹³C NMR : 131.8 (CH=CH), 118.5 (q, CF~3~), 76.2 (OCH~2~)
- IR : 1734 cm⁻¹ (C=O absent, confirming reduction)
Challenges and Optimization Opportunities
Stereochemical Control
Undesired cis-alkene formation plagues Wittig-based routes (up to 20%). Implementing Still-Gennari phosphonates improves E-selectivity (E:Z > 15:1) but increases reagent cost by 300%.
Scale-Up Limitations
Nickel-catalyzed methods suffer from catalyst loading requirements (5 mol%). Recent studies suggest iron-based systems could reduce metal usage while maintaining efficiency (ongoing trials).
Chemical Reactions Analysis
Types of Reactions
[1-(Hexyloxy)but-3-en-1-yl]cyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bond in the butenyl group to a single bond, forming a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the hexyloxy group, where nucleophiles such as halides or amines replace the hexyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in anhydrous solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
[1-(Hexyloxy)but-3-en-1-yl]cyclohexane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of [1-(Hexyloxy)but-3-en-1-yl]cyclohexane involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In the context of anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Comparison with Similar Compounds
Structural Analogues with But-3-en-1-yl Substituents
(a) 1-(But-3-en-1-yl)-3,4-dihydroisoquinoline (17)
- Core Structure: Isoquinoline fused with a cyclohexane ring.
- Substituent : But-3-en-1-yl group.
- Properties : Synthesized via Pd-catalyzed allylation (53% yield, Rf = 0.20 in cyclohexane/ethyl acetate 3:1) .
- The hexyloxy group in [1-(Hexyloxy)but-3-EN-1-YL]cyclohexane increases lipophilicity compared to the heteroaromatic isoquinoline system.
(b) 1-Benzyloxy-4-(but-3-en-1-yl)benzene
- Core Structure : Benzene ring.
- Substituents : Benzyloxy and but-3-en-1-yl groups.
- Properties : Synthesized via alkylation (CAS 134721-17-8; molecular weight 238.33 g/mol) .
- Comparison : Replacing benzene with cyclohexane in the target compound enhances steric flexibility. The hexyloxy chain (vs. benzyloxy) increases hydrophobicity, which may alter solubility in organic solvents like cyclohexane/ethyl acetate gradients.
(c) Ethyl 2-(1-(but-3-en-1-yl)-1H-indol-3-yl)acetate (2a)
- Core Structure : Indole ring.
- Substituents : But-3-en-1-yl and ester groups.
- Properties : Synthesized in 72% yield (Rf = 0.6 in cyclohexane/EtOAc 8:2) .
- Comparison: The indole core provides π-conjugation absent in this compound, influencing electronic properties. The hexyloxy group may confer greater stability in non-polar environments compared to the ester-functionalized indole.
Physicochemical Properties
Table 1: Key Comparative Data
Notes:
- Lipophilicity : The hexyloxy chain in the target compound likely increases logP compared to benzyloxy or heterocyclic analogues.
- Synthetic Efficiency : Yields for but-3-en-1-yl derivatives vary widely (48–88% in –5, 11), suggesting substituent electronic effects and steric demands influence reaction outcomes.
Reactivity and Functionalization
- Allylic Reactivity : The but-3-en-1-yl group in this compound may undergo electrophilic additions or cross-coupling reactions, as seen in Pd-catalyzed allylations ().
Q & A
Q. What are the recommended synthetic routes for [1-(Hexyloxy)but-3-EN-1-YL]cyclohexane, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis involves alkoxylation of a cyclohexane precursor, followed by functionalization of the but-3-en-1-yl group. Key steps include:
- Alkoxylation : Use hexanol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to introduce the hexyloxy group .
- Butenyl Group Installation : Employ cross-metathesis or allylation reactions with Grubbs catalyst or palladium-mediated coupling .
- Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Optimize reaction temperature (e.g., 60–80°C for alkoxylation) and stoichiometry (1.2 equivalents of hexanol) to enhance yield. Monitor progress via TLC or GC-MS .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Identify the cyclohexane ring protons (δ 1.2–1.8 ppm, multiplet), butenyl vinyl protons (δ 5.2–5.8 ppm, doublet of doublets), and hexyloxy methylene (δ 3.4–3.6 ppm, triplet) .
- ¹³C NMR : Confirm the quaternary carbon of the cyclohexane (δ 25–35 ppm) and the ether oxygen’s adjacent carbon (δ 70–75 ppm) .
- IR : Detect C-O-C stretching (1100–1250 cm⁻¹) and vinyl C=C (1640–1680 cm⁻¹) .
- MS : Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺ expected at m/z 238.23) and fragmentation patterns .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reactivity of the but-3-en-1-yl moiety under oxidative conditions?
Methodological Answer: Divergent results (e.g., epoxidation vs. allylic oxidation) may arise from solvent polarity or catalyst choice. To resolve discrepancies:
- Control Experiments : Compare outcomes in polar (acetonitrile) vs. nonpolar (cyclohexane) solvents .
- Catalyst Screening : Test transition-metal catalysts (e.g., Mn(III) acetate for epoxidation) vs. radical initiators (AIBN for allylic oxidation) .
- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to track intermediate formation rates .
- Computational Validation : Apply DFT to model transition states and identify favored pathways .
Q. How can hydrogen bonding and van der Waals interactions of this compound be systematically analyzed in supramolecular assemblies?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing motifs (e.g., graph set analysis for H-bond patterns) .
- IR Spectroscopy : Deconvolute O-H···π or C-H···O interactions using temperature-dependent studies in cyclohexane matrices .
- Molecular Dynamics (MD) Simulations : Model solvation effects in hydrophobic environments (e.g., lipid membranes) using GROMACS .
Q. What computational methods are suitable for modeling the conformational dynamics of this compound?
Methodological Answer:
- *DFT (B3LYP/6-31G)**: Optimize chair vs. boat conformers of the cyclohexane ring and calculate energy barriers (<5 kcal/mol for ring flipping) .
- QM/MM Hybrid Methods : Study solvent effects (e.g., toluene vs. water) on the butenyl group’s rotational freedom .
- NMR Chemical Shift Prediction : Compare computed (GIAO) vs. experimental shifts to validate conformational populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
